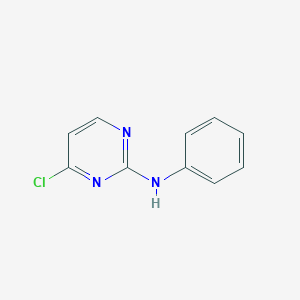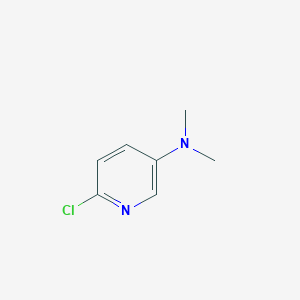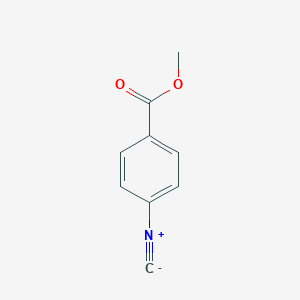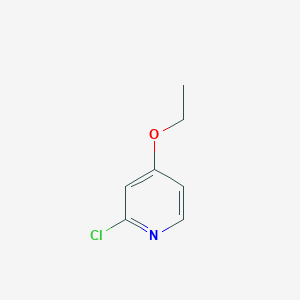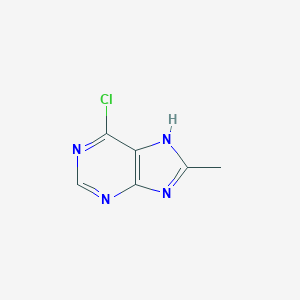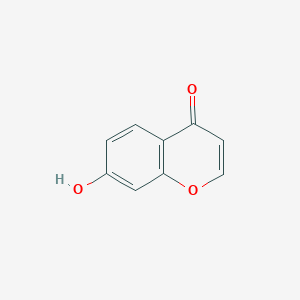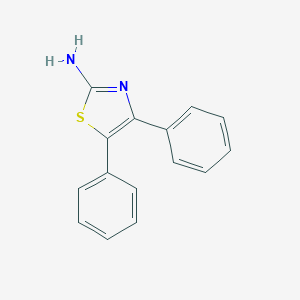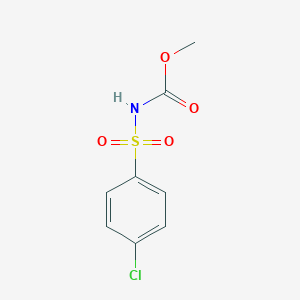
Methyl (4-chlorophenyl)sulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-chlorophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamic acid group, a chlorophenyl group, and a sulfonyl group, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl (4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学研究应用
Methyl (4-chlorophenyl)sulfonylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the binding affinity of the compound to its target.
相似化合物的比较
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound is similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
Carbamic acid, (4-methylphenyl)-, methyl ester: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Carbamic acid, (4-nitrophenyl)-, methyl ester: The presence of a nitro group instead of a chlorine atom significantly alters the compound’s electronic properties and reactivity.
Uniqueness
Methyl (4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. The sulfonyl group enhances the compound’s reactivity in nucleophilic substitution reactions, while the chlorophenyl group provides additional binding interactions with molecular targets.
属性
CAS 编号 |
34543-04-9 |
|---|---|
分子式 |
C8H8ClNO4S |
分子量 |
249.67 g/mol |
IUPAC 名称 |
methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI 键 |
FCMYFMSWNFVHAC-UHFFFAOYSA-N |
SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
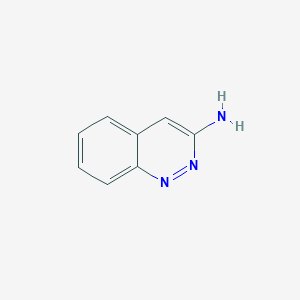

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)

